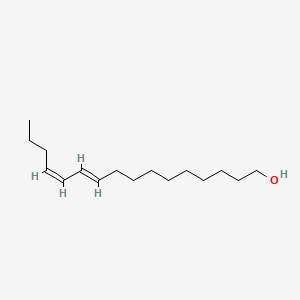
Bombykol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bombykol is a long-chain primary fatty alcohol. It has a role as a pheromone.
This compound is a natural product found in Bombyx mori and Hemileuca electra with data available.
Wissenschaftliche Forschungsanwendungen
Behavioral Analysis Using Bombykol
A study developed a system to measure the locomotion of silk moths (Bombyx Mori) upon stimulation with this compound, the synthetic pheromone. This study is significant for biomimetics of chemical plume tracing (CPT) behavior in moths (Chew et al., 2013).
Pheromone Biosynthesis
The biosynthesis pathway of this compound in the silk moth Bombyx mori was investigated, providing insights into the chemical processes and starting materials involved in the formation of this pheromone (Inoue & Hamamura, 1972).
Structural Analysis of Pheromone-Binding Proteins
Research on the structure of Bombyx mori pheromone-binding protein with bound this compound revealed insights into how pheromones are conveyed to nerve cell receptors. This study contributes to the understanding of signal transduction in insect communication (Sandler et al., 2000).
Sex Pheromone Uptake and Metabolism
Studies on the uptake of this compound by silk moth antennae help in understanding the interaction of pheromones with sensory receptors in insects. This research provides a foundation for exploring pheromone detection mechanisms (Kasang, 1974).
Investigation of Pheromone Receptors
Research identified candidate pheromone receptors in Bombyx mori, contributing to a deeper understanding of chemical communication and pheromone perception in moths (Krieger et al., 2005).
Pheromone Biosynthesis Regulation
Investigations into the regulation of this compound biosynthesis in Bombyx mori suggested the involvement of specific biochemical pathways and mechanisms, such as calmodulin and phosphoprotein phosphatase (Matsumoto et al., 1995).
Sensor Development Using this compound Receptor
A study explored the use of this compound receptors from Bombyx mori to develop sensors, showcasing potential applications in biological pest control and sex pheromone detection (Xu et al., 2019).
Eigenschaften
CAS-Nummer |
1002-94-4 |
|---|---|
Molekularformel |
C16H30O |
Molekulargewicht |
238.41 g/mol |
IUPAC-Name |
(10Z,12E)-hexadeca-10,12-dien-1-ol |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h4-7,17H,2-3,8-16H2,1H3/b5-4+,7-6- |
InChI-Schlüssel |
CIVIWCVVOFNUST-DEQVHDEQSA-N |
Isomerische SMILES |
CCC/C=C/C=C\CCCCCCCCCO |
SMILES |
CCCC=CC=CCCCCCCCCCO |
Kanonische SMILES |
CCCC=CC=CCCCCCCCCCO |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




